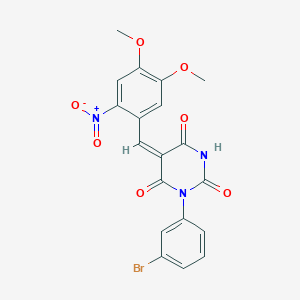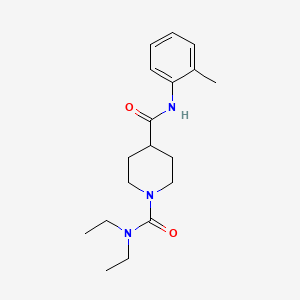![molecular formula C16H15N5O B6050227 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6050227.png)
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has shown promising results in scientific research. This compound is synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of cyclin-dependent kinases and has been studied as a potential CDK inhibitor. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a CDK inhibitor. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating Alzheimer's disease.
One of the limitations of using 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on healthy cells. Additionally, this compound may have limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to study the potential of this compound as a CDK inhibitor and its potential in treating various types of cancer.
Another area of research could focus on the neuroprotective effects of this compound and its potential in treating neurodegenerative diseases such as Alzheimer's disease. Further studies could also be conducted to investigate the potential toxicity of this compound and to develop ways to minimize its toxic effects on healthy cells.
Conclusion:
In conclusion, 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential in treating various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a series of steps. One of the common methods involves the reaction between 4-chloro-3-nitropyridine and 1-(pyrrolidin-1-yl)butan-1-one, followed by the reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 2-aminopyridine to obtain the final product.
Scientific Research Applications
5-(4-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential in treating various diseases. It has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has shown potential in treating Alzheimer's disease and has been studied for its neuroprotective effects.
properties
IUPAC Name |
5-pyridin-4-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-13-12(11-3-6-17-7-4-11)5-8-18-14(13)19-16(20-15)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBNJBRIQILHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-methoxyphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6050150.png)
![ethyl 2-({[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}amino)-1H-imidazole-5-carboxylate](/img/structure/B6050158.png)
![2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6050167.png)
![2-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050173.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B6050185.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-5-(3-phenoxybenzylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6050208.png)

![N-({1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6050221.png)

![5-ethyl-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6050225.png)
![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6050231.png)
![1-(5-methoxy-2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050237.png)
![1-sec-butyl-5-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6050243.png)